Cas no 2229592-62-3 (1,1,1-trifluoro-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-2-one)

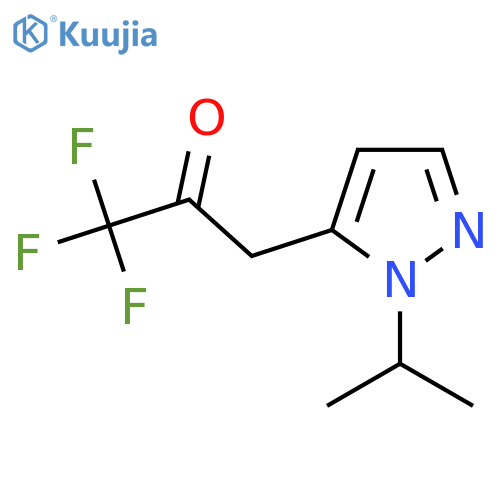

2229592-62-3 structure

商品名:1,1,1-trifluoro-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-2-one

1,1,1-trifluoro-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-2-one 化学的及び物理的性質

名前と識別子

-

- 1,1,1-trifluoro-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-2-one

- 2229592-62-3

- 1,1,1-trifluoro-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-2-one

- EN300-1963749

-

- インチ: 1S/C9H11F3N2O/c1-6(2)14-7(3-4-13-14)5-8(15)9(10,11)12/h3-4,6H,5H2,1-2H3

- InChIKey: AKDTWYUCMBSPMU-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1=CC=NN1C(C)C)=O)(F)F

計算された属性

- せいみつぶんしりょう: 220.08234746g/mol

- どういたいしつりょう: 220.08234746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

1,1,1-trifluoro-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1963749-0.5g |

1,1,1-trifluoro-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-2-one |

2229592-62-3 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1963749-10.0g |

1,1,1-trifluoro-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-2-one |

2229592-62-3 | 10g |

$4667.0 | 2023-06-02 | ||

| Enamine | EN300-1963749-1.0g |

1,1,1-trifluoro-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-2-one |

2229592-62-3 | 1g |

$1086.0 | 2023-06-02 | ||

| Enamine | EN300-1963749-1g |

1,1,1-trifluoro-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-2-one |

2229592-62-3 | 1g |

$1057.0 | 2023-09-17 | ||

| Enamine | EN300-1963749-10g |

1,1,1-trifluoro-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-2-one |

2229592-62-3 | 10g |

$4545.0 | 2023-09-17 | ||

| Enamine | EN300-1963749-5g |

1,1,1-trifluoro-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-2-one |

2229592-62-3 | 5g |

$3065.0 | 2023-09-17 | ||

| Enamine | EN300-1963749-0.05g |

1,1,1-trifluoro-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-2-one |

2229592-62-3 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1963749-0.25g |

1,1,1-trifluoro-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-2-one |

2229592-62-3 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1963749-5.0g |

1,1,1-trifluoro-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-2-one |

2229592-62-3 | 5g |

$3147.0 | 2023-06-02 | ||

| Enamine | EN300-1963749-0.1g |

1,1,1-trifluoro-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-2-one |

2229592-62-3 | 0.1g |

$930.0 | 2023-09-17 |

1,1,1-trifluoro-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-2-one 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

2229592-62-3 (1,1,1-trifluoro-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-2-one) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量